Ornidazole metabolite M2
Overview
Description
Ornidazole metabolite M2 is a derivative of the antimicrobial drug Ornidazole, which is widely used in the treatment of various infections. Ornidazole belongs to the nitroimidazole class of antibiotics and is effective against anaerobic bacteria and protozoa. The metabolite M2 is formed during the metabolic breakdown of Ornidazole in the body and retains some of the parent compound’s biological activity.
Preparation Methods
The synthesis of Ornidazole metabolite M2 involves several steps, starting with the parent compound Ornidazole. The primary synthetic route includes the reduction of the nitro group in Ornidazole to form the corresponding amine, followed by further chemical modifications to yield the metabolite M2 . Industrial production methods typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ornidazole metabolite M2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ornidazole metabolite M2 has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research focuses on its antimicrobial properties and potential use in treating infections.
Industry: It is used in the pharmaceutical industry for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of Ornidazole metabolite M2 involves the reduction of the nitro group to form reactive intermediates that interact with microbial DNA. These intermediates cause DNA strand breaks and inhibit DNA synthesis, leading to cell death . The molecular targets include microbial DNA and associated enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Ornidazole metabolite M2 is similar to other nitroimidazole derivatives such as Metronidazole and Tinidazole. it has unique properties that distinguish it from these compounds:
Metronidazole: Like Ornidazole, Metronidazole is a nitroimidazole antibiotic, but it has a shorter half-life and requires more frequent dosing.
Tinidazole: Tinidazole is another nitroimidazole with a longer half-life than Metronidazole but shorter than Ornidazole.
The unique aspect of this compound is its specific metabolic pathway and the formation of distinct metabolites that contribute to its antimicrobial activity .
Properties
IUPAC Name |
1-chloro-3-(2-methylimidazol-1-yl)propan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-6-9-2-3-10(6)5-7(11)4-8/h2-3,7,11H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZZBFUQNNJFON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565482-62-3 | |
Record name | alpha-(Chloromethyl)-2-methyl-1H-imidazole-1-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1565482623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-(CHLOROMETHYL)-2-METHYL-1H-IMIDAZOLE-1-ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1D4AU1DHV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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